4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and a trifluoromethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the reaction rate and yield.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the triazole intermediate.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a similar substitution reaction, using a trifluoromethylphenyl precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be facilitated by various catalysts and solvents, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its triazole ring is known to interact with certain enzymes and proteins.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs and therapeutic agents. Its unique chemical properties may contribute to its activity against specific biological targets.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The chlorophenyl and trifluoromethylphenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine: This compound is similar in structure but lacks the trifluoromethyl group.
1-(2-(trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazol-5-amine: This compound is similar but lacks the chlorophenyl group.
Uniqueness
4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is unique due to the presence of both the chlorophenyl and trifluoromethylphenyl groups. These groups contribute to its distinct chemical properties, such as increased stability, reactivity, and binding affinity for certain targets. The combination of these functional groups makes the compound valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C15H10ClF3N4 |
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Molecular Weight |
338.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
InChI |
InChI=1S/C15H10ClF3N4/c16-10-7-5-9(6-8-10)13-14(20)23(22-21-13)12-4-2-1-3-11(12)15(17,18)19/h1-8H,20H2 |
InChI Key |
JDASBYCJMYFSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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